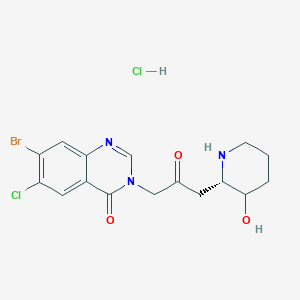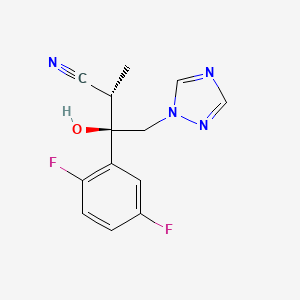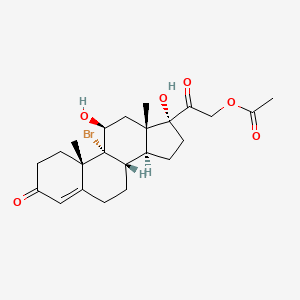
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of “9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate” contains 64 bonds in total, including 33 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, 2 aliphatic ketones, and 2 hydroxyl groups .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Pathways : Research has explored the synthesis of compounds related to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate. For example, Kirk and Yeoh (1983) investigated syntheses of similar compounds like 19,21-dihydroxypregn-4-ene-3,20-dione, which is synthesized from 3β-acetoxypregn-5-en-20-one. This involves the 'hypoiodite reaction', Henbest acetoxylation, and several oxidation and cleavage steps (Kirk & Yeoh, 1983).
Chemical Modifications and Derivatives : Various studies have focused on the chemical modifications and derivatives of similar steroid compounds. For instance, Numazawa and Nagaoka (1985) researched the reaction of 21-bromo-3β-hydroxy-17α-methoxypregn-5-en-20-one with sodium methoxide, resulting in the production of aldehyde and hydroxy derivatives (Numazawa & Nagaoka, 1985).
Steroid Conversion and Isolation : The conversion of similar steroids and the isolation of specific derivatives have been subjects of research. For example, Klein et al. (1972) developed a method for the simultaneous measurement of various C-21 corticosteroids, emphasizing the significance of these steroids in physiological processes (Klein, de Levie, & Giroud, 1972).
Biological Activity and Pharmacology
Biological Activity Studies : There have been studies on the biological activity of related steroids. For instance, Dorfman, Kincl, and Ringold (1961) studied the biological activity of 9α,11β-dihalo corticoids, providing insights into the biological roles and potential therapeutic applications of these compounds (Dorfman, Kincl, & Ringold, 1961).
Pharmacological Profiles : Research on the pharmacological profiles of similar steroids, such as halopredone acetate, has been conducted. Bianchetti et al. (1977) compared the topical anti-inflammatory activity of halopredone acetate with other steroids, highlighting the unique properties and potential applications of these compounds in medical treatments (Bianchetti, Bossoni, Guarneri, Giudici, & Riva, 1977).
Safety And Hazards
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHNHAHWIHHDH-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



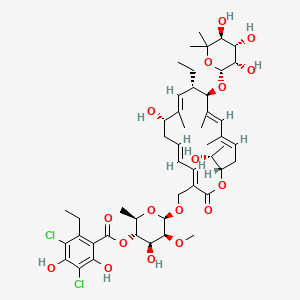
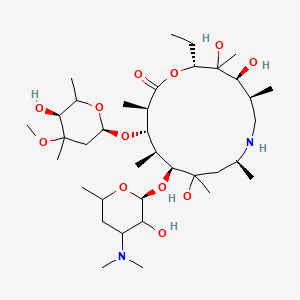
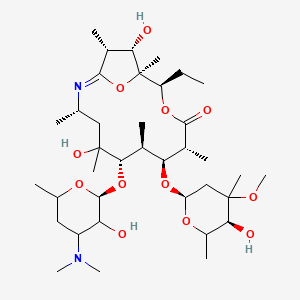
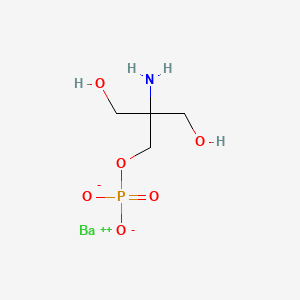
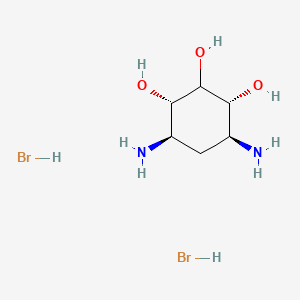
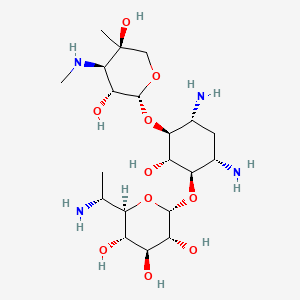

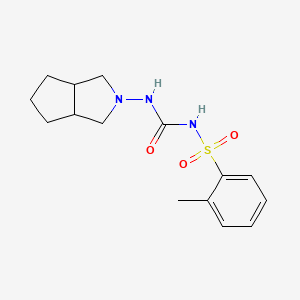
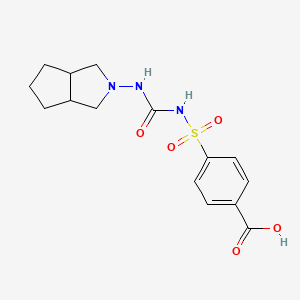
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

